Cas no 1262537-33-6 (4-(quinazolin-2-yl)phenol)

4-(quinazolin-2-yl)phenol 化学的及び物理的性質

名前と識別子

-

- 4-(quinazolin-2-yl)phenol

- Oprea1_302022

- 4-(Quinazoline-2-yl)phenol

-

- MDL: MFCD01548821

- インチ: 1S/C14H10N2O/c17-12-7-5-10(6-8-12)14-15-9-11-3-1-2-4-13(11)16-14/h1-9,17H

- InChIKey: PFJDOAZJBRBAOE-UHFFFAOYSA-N

- ほほえんだ: OC1C=CC(=CC=1)C1=NC=C2C=CC=CC2=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 251

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 46

4-(quinazolin-2-yl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-84337-1g |

4-(quinazolin-2-yl)phenol |

1262537-33-6 | 95% | 1g |

$1785.0 | 2023-09-02 | |

| Enamine | EN300-84337-0.25g |

4-(quinazolin-2-yl)phenol |

1262537-33-6 | 95.0% | 0.25g |

$883.0 | 2025-02-21 | |

| Enamine | EN300-84337-10.0g |

4-(quinazolin-2-yl)phenol |

1262537-33-6 | 95.0% | 10.0g |

$7681.0 | 2025-02-21 | |

| Enamine | EN300-84337-0.1g |

4-(quinazolin-2-yl)phenol |

1262537-33-6 | 95.0% | 0.1g |

$619.0 | 2025-02-21 | |

| 1PlusChem | 1P028GQ1-500mg |

4-(quinazolin-2-yl)phenol |

1262537-33-6 | 95% | 500mg |

$1784.00 | 2023-12-25 | |

| 1PlusChem | 1P028GQ1-100mg |

4-(quinazolin-2-yl)phenol |

1262537-33-6 | 95% | 100mg |

$827.00 | 2023-12-25 | |

| 1PlusChem | 1P028GQ1-1g |

4-(quinazolin-2-yl)phenol |

1262537-33-6 | 95% | 1g |

$2269.00 | 2023-12-25 | |

| 1PlusChem | 1P028GQ1-5g |

4-(quinazolin-2-yl)phenol |

1262537-33-6 | 95% | 5g |

$6464.00 | 2023-12-25 | |

| Enamine | EN300-84337-0.05g |

4-(quinazolin-2-yl)phenol |

1262537-33-6 | 95.0% | 0.05g |

$474.0 | 2025-02-21 | |

| Enamine | EN300-84337-5.0g |

4-(quinazolin-2-yl)phenol |

1262537-33-6 | 95.0% | 5.0g |

$5179.0 | 2025-02-21 |

4-(quinazolin-2-yl)phenol 関連文献

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

4-(quinazolin-2-yl)phenolに関する追加情報

4-(Quinazolin-2-yl)phenol (CAS No. 1262537-33-6): A Comprehensive Overview

4-(Quinazolin-2-yl)phenol (CAS No. 1262537-33-6) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This review aims to provide a detailed and comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research.

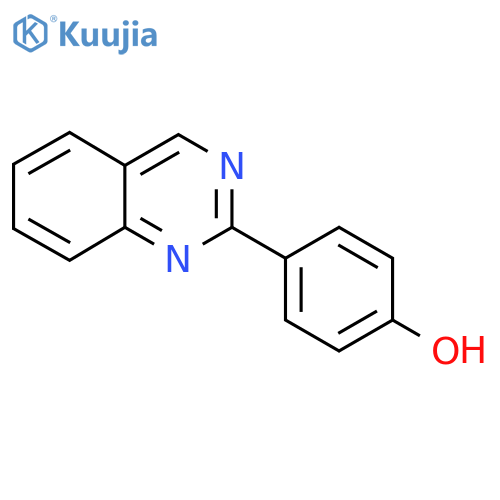

Chemical Structure and Properties

4-(Quinazolin-2-yl)phenol is a phenolic compound characterized by a quinazoline moiety attached to a phenol ring. The quinazoline ring is a bicyclic heterocyclic system consisting of a benzene ring fused with a pyrimidine ring. The presence of the phenolic hydroxyl group imparts significant reactivity and biological activity to the molecule. The compound has a molecular formula of C14H11N2O and a molecular weight of 227.25 g/mol.

The chemical structure of 4-(quinazolin-2-yl)phenol can be represented as:

C14H11N2O (CAS No. 1262537-33-6)

The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, making it suitable for various experimental applications in both in vitro and in vivo studies.

Synthesis Methods

The synthesis of 4-(quinazolin-2-yl)phenol has been extensively studied, and several methods have been reported in the literature. One common approach involves the reaction of 4-hydroxybenzaldehyde with formamide in the presence of an acid catalyst, followed by cyclization to form the quinazoline ring. Another method involves the condensation of 4-hydroxybenzaldehyde with urea or thiourea, followed by cyclization under appropriate conditions.

A recent study published in the Journal of Organic Chemistry described an efficient one-pot synthesis of 4-(quinazolin-2-yl)phenol using microwave-assisted conditions. This method not only reduces reaction time but also improves yield and purity, making it a preferred choice for large-scale production.

Biological Activities

4-(Quinazolin-2-yl)phenol has been investigated for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These activities are primarily attributed to the presence of the quinazoline moiety and the phenolic hydroxyl group, which can interact with various biological targets.

Anti-inflammatory Activity:

In vitro studies have shown that 4-(quinazolin-2-yl)phenol exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. A study published in the Journal of Inflammation Research demonstrated that the compound significantly reduced inflammation in lipopolysaccharide (LPS)-induced macrophages.

Antioxidant Activity:

The phenolic hydroxyl group in 4-(quinazolin-2-yl)phenol confers strong antioxidant properties to the molecule. Research has shown that it can effectively scavenge free radicals and protect cells from oxidative damage. A study published in Free Radical Biology and Medicine reported that the compound exhibited higher antioxidant activity compared to standard antioxidants such as ascorbic acid.

Anticancer Activity:

The anticancer potential of 4-(quinazolin-2-yl)phenol has been explored in various cancer cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation by targeting multiple signaling pathways involved in cancer progression. A recent study published in Cancer Letters demonstrated that the compound selectively induced apoptosis in human breast cancer cells while sparing normal cells.

Clinical Applications and Future Prospects

The promising biological activities of 4-(quinazolin-2-yl)phenol have led to increased interest in its potential clinical applications. Preclinical studies have shown that the compound is well-tolerated and exhibits low toxicity, making it a viable candidate for further development as a therapeutic agent.

Ongoing research is focused on optimizing the pharmacokinetic properties of 4-(quinazolin-2-yl)phenol, such as improving its bioavailability and reducing potential side effects. Additionally, efforts are being made to develop novel derivatives with enhanced therapeutic efficacy and selectivity.

In conclusion, 4-(quinazolin-2-yl)phenol (CAS No. 1262537-33-6)) is a promising compound with diverse biological activities that hold significant potential for therapeutic applications. Continued research into its structure-function relationships, pharmacological properties, and clinical efficacy will undoubtedly contribute to its development as a valuable tool in medicinal chemistry and pharmaceutical research.

1262537-33-6 (4-(quinazolin-2-yl)phenol) 関連製品

- 2228312-12-5(3-hydroxy-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid)

- 1443310-32-4(1-[4-methoxy-3-(2-methylpropoxy)phenyl]ethanol)

- 1807268-06-9(5-Bromo-2-methyl-4-(trifluoromethoxy)aniline)

- 361173-69-5(N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide)

- 898423-11-5(N'-{2-oxo-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-trien-7-yl}-N-(propan-2-yl)ethanediamide)

- 940983-06-2(N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1782595-55-4(1-(1-benzylpyrrolidin-2-yl)ethan-1-amine)

- 877054-52-9(3-PYRIDINECARBOXALDEHYDE, 2-CHLORO-4-PHENYL-)

- 80434-32-8(1beta-Hydroxydeoxycholic Acid)

- 1207747-07-6(2-(4-(6-Bromopyridin-3-YL)oxazol-2-YL)pyridine)